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molecular formula C11H21N3 B8604222 (3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

(3,3-dimethyl-butyl)-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No. B8604222
M. Wt: 195.30 g/mol
InChI Key: MULDILSCTNYHFK-UHFFFAOYSA-N
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Patent
US07786116B2

Procedure details

A solution of 1-methyl-2-imidazolecarboxaldehyde (4 g, 0.036 mol) and 3,3-dimethylbutylamine (4.9 mL, 0.036 mol) in MeOH (100 mL) was stirred at room temperature for 1 hour before NaBH4 (2.0 g, 0.053 mol) was added in portions. The resulting solution was stirred at room temperature for another hour before quenching with water. MeOH was removed under vacuum from the resulting mixture, and the residue purified by column chromatography (0-15% MeOH/EtOAc) to yield a light yellow liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]=O.[CH3:9][C:10]([CH3:15])([CH3:14])[CH2:11][CH2:12][NH2:13].[BH4-].[Na+]>CO>[CH3:9][C:10]([CH3:15])([CH3:14])[CH2:11][CH2:12][NH:13][CH2:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1C(=NC=C1)C=O
Name
Quantity
4.9 mL
Type
reactant
Smiles
CC(CCN)(C)C
Name
Quantity
2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
before quenching with water
CUSTOM
Type
CUSTOM
Details
MeOH was removed under vacuum from the resulting mixture
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (0-15% MeOH/EtOAc)
CUSTOM
Type
CUSTOM
Details
to yield a light yellow liquid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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